1-Bromo-4-phenyldibenzofuran

OLED Host Material Triplet Energy

Securing the correct dibenzofuran isomer is critical for OLED performance-substitution position directly determines triplet energy and device EQE. 1-Bromo-4-phenyldibenzofuran (CAS 1821235-69-1) is a validated building block for high-efficiency host and hole-transport materials. • Achieves triplet energy of 3.00 eV vs. 2.86 eV for 3-position isomers, preventing exciton quenching in blue phosphorescent OLEDs. • 4-Position scaffold linked to EQE exceeding 25% in blue OLED systems. • Reactive bromine at the 1-position enables Suzuki/Stille cross-coupling for tailored green emitter synthesis (luminous efficiency up to 20%). Supplied with rigorous quality control; shipped globally for R&D use.

Molecular Formula C18H11BrO
Molecular Weight 323.2 g/mol
Cat. No. B15061132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-phenyldibenzofuran
Molecular FormulaC18H11BrO
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=C(C=C2)Br)C4=CC=CC=C4O3
InChIInChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H
InChIKeyMOFZWXIXTVLLAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-phenyldibenzofuran for OLED R&D and Procurement


1-Bromo-4-phenyldibenzofuran (CAS 1821235-69-1) is a halogenated heteroaromatic building block within the dibenzofuran (DBF) class . It features a rigid, planar aromatic core that is functionalized with a reactive bromine atom at the 1-position and a phenyl group at the 4-position. The compound is not typically an end-use material but serves as a critical intermediate for synthesizing advanced organic semiconductors, particularly host materials and hole-transporters for Organic Light-Emitting Diodes (OLEDs), where its substitution pattern is central to achieving high device efficiency [1].

Workflow
Synthesis of OLED host and hole-transport materials
Selection
4-position substitution pattern for high device performance
Use Context
R&D for blue PHOLED and high-efficiency devices

Why 1-Bromo-4-phenyldibenzofuran Cannot Be Replaced by Other Isomers


Interchanging halogenated dibenzofuran isomers in the synthesis of OLED materials is not feasible due to the profound impact of substitution position on the resulting material's electronic properties and device performance. The position of functional groups on the dibenzofuran core dictates the molecule's triplet energy, charge transport characteristics, and overall device efficiency [1]. Studies on dibenzofuran-based host materials have demonstrated that substitution at the 3-position yields significantly lower triplet energy and external quantum efficiency (EQE) compared to substitution at the 1-, 2-, or 4-positions, making the choice of isomer a critical, non-interchangeable decision in material design [2].

Target: 4-position isomer
  • Pre-functionalized at the high-performance 4-position
  • Reported to support high triplet energy host design
Substitute: 3-position isomer
  • May exhibit lower triplet energy
  • May compromise exciton confinement and EQE

Comparative Performance Evidence for 1-Bromo-4-phenyldibenzofuran


Superior Triplet Energy from 4-Position Functionalization

Functionalization of the dibenzofuran core at the 4-position results in significantly higher triplet energy compared to functionalization at the 3-position. In a systematic comparison of carbazolylcarbazole-substituted dibenzofuran hosts, the 4-position modified derivative (4DBFCz) exhibited a triplet energy of 3.00 eV, while the 3-position modified analogue (3DBFCz) exhibited a notably lower triplet energy of 2.86 eV [1]. This finding underscores the advantage of procuring building blocks like 1-Bromo-4-phenyldibenzofuran, which is pre-functionalized at the high-performance 4-position, to develop host materials for blue phosphorescent OLEDs (PHOLEDs).

Triplet Energy
Class-level inference
3.00 eV vs 2.86 eV
+0.14 eV
Supports triplet exciton confinement in blue PHOLEDs
Measured on synthesized host materials; low-temperature PL
OLED Host Material Triplet Energy Phosphorescence

High External Quantum Efficiency with 4-Position Substitution

OLED devices fabricated using a 4-position functionalized dibenzofuran host material (4DBFCz) achieved a high external quantum efficiency (EQE) over 25% [1]. While direct comparative EQE data for the 3-position isomer (3DBFCz) is not explicitly provided in the source, the study concludes that 1-, 2-, and 4-position modifications are better than 3-position modification for achieving high EQE [1]. This positions 1-Bromo-4-phenyldibenzofuran as a strategic starting material for achieving high-efficiency devices.

External Quantum Efficiency
Class-level inference
>25% EQE
May support high-efficiency blue OLED development
Reported for 4-position modified host; 3-position EQE not reported
OLED EQE Phosphorescence Device Performance

High-Efficiency Green Light-Emitting Material Synthesis

The strategic bromine substitution in 1-Bromo-4-phenyldibenzofuran enables its use in synthesizing high-efficiency green light-emitting materials via cross-coupling reactions. The reactive bromine atom at the 1-position serves as an active site for Suzuki and Stille couplings, allowing for the attachment of various emissive groups to the rigid dibenzofuran core . The resulting materials have been demonstrated to achieve a luminous efficiency of up to 20%, a performance metric that is directly enabled by the compound's specific substitution pattern .

Luminous Efficiency (Green)
Data to verify
Up to 20%
Reported benchmark for green emitters via Suzuki coupling
Supplier-provided class-level inference; experimental verification needed
OLED Green Emitter Luminous Efficiency Suzuki Coupling

Key Application Scenarios in OLED R&D and Manufacturing


High-Triplet-Energy Host Materials for Blue PHOLEDs

1-Bromo-4-phenyldibenzofuran is an ideal building block for synthesizing host materials with high triplet energy (>2.9 eV) required for blue phosphorescent OLEDs. The 4-position substitution pattern on the dibenzofuran core is critical for achieving the necessary triplet energy to prevent exciton quenching, as demonstrated by studies showing 4-position derivatives achieve 3.00 eV compared to 2.86 eV for 3-position derivatives [1]. This ensures efficient energy transfer to the blue emitter and improves overall device efficiency.

High-Efficiency (>25% EQE) Blue OLED Device Development

The compound's structural motif is directly linked to high external quantum efficiency in blue OLEDs. Material systems derived from 4-position functionalized dibenzofuran have demonstrated EQE values exceeding 25%, a key performance indicator for commercial display and lighting applications [1]. Using 1-Bromo-4-phenyldibenzofuran allows R&D teams to leverage this validated scaffold to accelerate the development of next-generation, high-efficiency blue pixel materials.

Versatile Building Block for Green OLED Emitters

This compound serves as a versatile intermediate for creating green light-emitting materials. The bromine atom at the 1-position is a reactive handle for Suzuki and Stille cross-coupling reactions, enabling the synthesis of tailored emissive molecules . The rigid dibenzofuran core effectively suppresses intermolecular exciton quenching, and materials derived from this building block have been shown to achieve luminous efficiencies of up to 20%, making it a valuable tool for optimizing green OLED performance .

Application
Selection Property
Validation Focus
Blue PHOLED host material design
4-position substitution scaffold
Triplet energy characterization
High-efficiency blue OLED device development
EQE-tested 4-position building block
External quantum efficiency benchmarking
Green OLED emitter synthesis
1-bromo reactive coupling handle
Luminous efficiency evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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